

O-tert-Butyl-2-hydroxy Efavirenz-d5 certificate of analysis

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Compound of Interest

Compound Name: O-tert-Butyl-2-hydroxy Efavirenz-d5

Cat. No.: B15582717

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An In-depth Technical Guide to the Certificate of Analysis for **O-tert-Butyl-2-hydroxy Efavirenz-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material **O-tert-Butyl-2-hydroxy Efavirenz-d5**. This deuterated analog is a critical tool in pharmacokinetic (PK) and drug metabolism (DMPK) studies, serving as an internal standard for the quantification of Efavirenz metabolites.[1][2][3] Understanding the quality control parameters detailed in its CoA is essential for ensuring the accuracy and reliability of bioanalytical data.

Compound Overview

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a stable, non-radioactive, isotope-labeled analog of a potential Efavirenz metabolite.[2] The incorporation of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays, which are used to study how drugs are absorbed, distributed, metabolized, and excreted.[3][4] Its structure is designed to mimic the chromatographic behavior and ionization efficiency of the non-labeled analyte, thereby correcting for variability during sample preparation and analysis. [3]

Quantitative Data Summary

The CoA provides critical data verifying the identity, purity, and quality of the specific batch of material. The following table summarizes typical analytical results.

Test Parameter	Methodology	Specification	Typical Result
Identity Confirmation	^1H NMR, ^{13}C NMR	Conforms to Structure	Conforms
LC-MS/MS (ESI+)	Conforms to Mass	Conforms	
Chemical Purity	HPLC-UV (247 nm)	$\geq 98.0\%$	99.5%
Isotopic Purity	LC-MS	$\geq 99\%$ Atom D	99.6% Atom D
Deuterium Incorporation	LC-MS	d_0 Content $\leq 0.5\%$	0.1%
Residual Solvents	GC-HS	$\leq 0.5\%$ Total Solvents	0.08% (Acetone)
Appearance	Visual Inspection	White to Off-White Solid	Conforms
Molecular Formula	-	$\text{C}_{18}\text{H}_{14}\text{D}_5\text{ClF}_3\text{NO}_3$	$\text{C}_{18}\text{H}_{14}\text{D}_5\text{ClF}_3\text{NO}_3$
Molecular Weight	-	394.83 g/mol	394.83 g/mol

Experimental Protocols

Detailed methodologies are employed to verify the quality of the reference standard. The protocols below are representative of those used for batch certification.

Identity Confirmation by LC-MS/MS

- Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system.
- Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μm .

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis: The full scan mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of the deuterated compound. Fragmentation patterns (MS/MS) are compared against a reference or theoretical fragmentation to confirm the structure.

Purity Determination by HPLC-UV

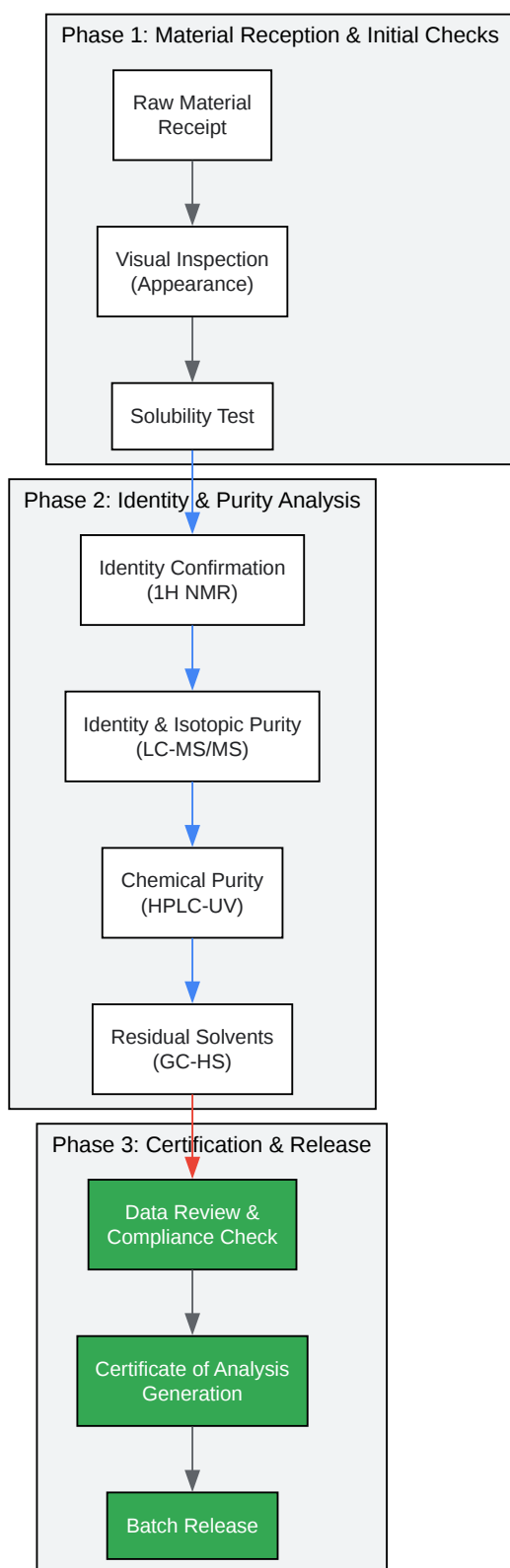
- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water.
- Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 μ m.
- Detection Wavelength: 247 nm, the UV maximum for Efavirenz and its derivatives.
- Quantification: The peak area of the main component is calculated as a percentage of the total peak area of all components detected in the chromatogram to determine chemical purity.

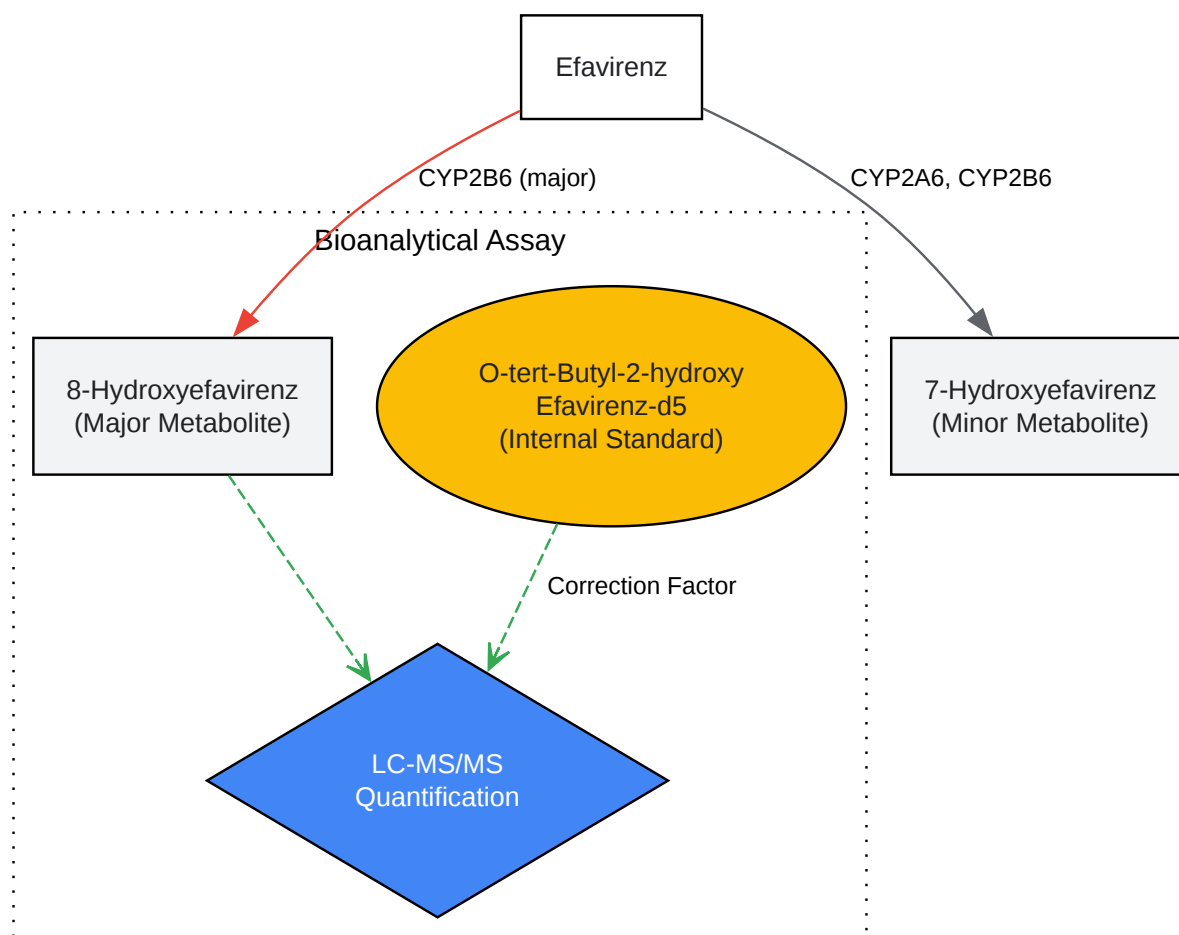
Isotopic Purity and Incorporation Analysis by LC-MS

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
- Method: A sample is infused or injected into the mass spectrometer and the mass-to-charge (m/z) ratios for all isotopic variants (d_0 to d_5) are measured.
- Calculation: Isotopic purity is determined by the percentage of the d_5 isotopologue relative to all other isotopologues. The d_0 content is specifically monitored to ensure minimal interference with the unlabeled analyte in experimental samples.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key processes related to the analysis and use of **O-tert-Butyl-2-hydroxy Efavirenz-d5**.





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